molecular formula C8H18N2O B13595341 2-(2-Methoxyethyl)-1-methylpiperazine

2-(2-Methoxyethyl)-1-methylpiperazine

Cat. No.: B13595341
M. Wt: 158.24 g/mol
InChI Key: FFNWDFIAKAJYPR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methoxyethyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1-methylpiperazine typically involves the reaction of 1-methylpiperazine with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone for halide substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced methoxyethyl groups.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxyethyl)-1-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether with similar structural features but different functional groups.

    1-Methylpiperazine: The parent compound without the methoxyethyl group.

    2-(2-Methoxyethyl)piperazine: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

2-(2-Methoxyethyl)-1-methylpiperazine is unique due to the presence of both the methoxyethyl and methyl groups, which confer distinct chemical and physical properties. These modifications enhance its solubility, reactivity, and ability to interact with biological targets, making it more versatile compared to its analogs.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-methylpiperazine

InChI

InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-6-11-2/h8-9H,3-7H2,1-2H3

InChI Key

FFNWDFIAKAJYPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CCOC

Origin of Product

United States

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